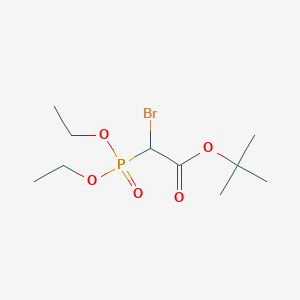

Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester

Vue d'ensemble

Description

Tert-Butyl bromoacetate is used as an intermediate in the production of dyes, pharmaceuticals, agrochemicals and in organic compounds . It serves as building blocks during the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain .

Synthesis Analysis

Tert-Butyl bromoacetate can be synthesized from several different carboxylic acids at high yields using boron trifluoride·diethyl etherate in toluene solvent . It has also been used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization .Molecular Structure Analysis

The molecular formula of tert-Butyl bromoacetate is BrCH2COOC(CH3)3 . Its molecular weight is 195.05 .Chemical Reactions Analysis

Tert-Butyl bromoacetate can react with SOCl2 at room temperature to provide acid chlorides in very good yields . It also plays an important role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester .Physical And Chemical Properties Analysis

Tert-Butyl bromoacetate is a liquid with a refractive index of 1.445 . It has a boiling point of 50 °C/10 mmHg and a density of 1.321 g/mL at 25 °C .Applications De Recherche Scientifique

Synthesis of Alkenes and Esters : The compound plays a significant role in the synthesis of various alkenes and esters. For instance, the synthesis of (Z)-1-Bromo-2-methyl-1-butene, an alkene, is achieved by a Wittig-Horner reaction involving (diethoxyphosphoryl)acetic acid ethyl ester (Ye He, 2004). Additionally, the synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic ethyl esters, another class of esters, has been reported (H. Kraiem, M. I. Abdullah, H. Amri, 2003).

Halogenation Reactions : This compound is also essential in various halogenation reactions. For example, the synthesis of halomethyl derivatives of carboxylic acids and their reactions with nucleophilic agents are facilitated by compounds like 5-tert-butyl-4-(diethoxyphosphorylmethyl)-3-methylfuran-2-carboxylates (L. M. Pevzner, 2003).

Phosphonate Derivatives : In the field of organic chemistry, this compound aids in the synthesis of various phosphonate derivatives. For example, methyl 2-[(diethoxyphosphoryl)methyl]benzoate reacts with aldehydes to produce an alkenylphosphonate (L. J. Baird, C. Colomban, C. Turner, P. Teesdale‐Spittle, J. Harvey, 2011).

Cyclization Reactions : This compound is used in base-promoted cyclization reactions to create complex structures, such as indoline lactones (J. C. Hodges, Wen Wang, F. Riley, 2004).

Brominated Natural Compounds : In the field of marine biology, bromo(diethoxyphosphoryl)acetic acid tert-butyl ester is relevant in the study of brominated natural compounds from marine sources, such as the marine red alga Polysiphonia urceolata (Ke Li, Xiao‐Ming Li, Naiyun Ji, Bin-Gui Wang, 2007).

Mécanisme D'action

Target of Action

Bromo(diethoxyphosphoryl)acetic acid tert-butyl ester is a complex organic compound that serves as a building block in the synthesis of various biochemical compounds

Mode of Action

The compound acts as an intermediate in the production of dyes, pharmaceuticals, agrochemicals, and other organic compounds . It finds application as an alkylating agent , which means it can introduce an alkyl group into other molecules, thereby altering their structure and function.

Biochemical Pathways

The compound plays a significant role in the synthesis of model N-substituted oligoglycines (peptoids) containing an N-linked lactoside side-chain . It is also used in the synthesis of nitrilotriacetic acid end-functionalized polystyrene by atom transfer radical polymerization . .

Result of Action

The compound plays an important role in the preparation of (2-oxo-4-vinyl-azetidin-1-yl)-acetic acid tert-butyl ester and in collagenase inhibitors synthesis . This suggests that it may have a significant impact at the molecular and cellular level, particularly in the context of collagenase inhibition.

Action Environment

The compound is hygroscopic , which means it absorbs moisture from the environment. This property can influence its action, efficacy, and stability. It is also incompatible with strong oxidizing agents and strong bases , suggesting that its activity can be affected by the presence of such substances in the environment.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 2-bromo-2-diethoxyphosphorylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrO5P/c1-6-14-17(13,15-7-2)8(11)9(12)16-10(3,4)5/h8H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZQCXBJSCWQHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C(=O)OC(C)(C)C)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2938629.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2938631.png)

![8-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B2938633.png)

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2938634.png)

![3-[(3,4-dichlorophenyl)methyl]-1,6,7-trimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2938635.png)

![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-(piperidin-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2938638.png)

![6-(4-fluorobenzyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2938639.png)

![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2938640.png)